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cat. No.: B3029578

Compound Name:

An In-depth Technical Guide to 2-amino-2-(4-bromophenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of 2-amino-2-(4-bromophenyl)acetic
acid, a non-proteinogenic a-amino acid of significant interest to researchers, medicinal
chemists, and drug development professionals. We will delve into its fundamental
physicochemical properties, established synthesis protocols, and critical applications as a chiral
building block in modern pharmaceutical science. The strategic placement of the bromine atom
on the phenyl ring offers a versatile handle for synthetic transformations, making this
compound a valuable precursor for complex molecular architectures and active pharmaceutical
ingredients (APIs). This document serves as a detailed resource, synthesizing technical data
with practical, field-proven insights.

Introduction: The Strategic Importance of a
Halogenated Amino Acid

2-amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a synthetic
amino acid that has garnered considerable attention in organic synthesis and medicinal
chemistry. Unlike the 20 proteinogenic amino acids, its unnatural structure is a key asset. The
incorporation of such non-proteinogenic amino acids into peptide chains or as standalone
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scaffolds can dramatically enhance the metabolic stability and pharmacokinetic profiles of
potential drug candidates.[1]

The defining features of this molecule are its a-chiral center and the para-substituted bromine
atom. The chirality is crucial for biological activity, as different enantiomers—(R) and (S)—can
exhibit vastly different pharmacological and toxicological effects.[1] Furthermore, the bromine
atom is not merely a steric substituent; it is a highly functional handle. It activates the phenyl
ring for various chemical modifications and serves as a key reactive site for palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction
of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] This guide will
explore the synthesis, properties, and utility of this versatile chemical entity.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the foundation of
all subsequent experimental work. The key identifiers and characteristics of 2-amino-2-(4-
bromophenyl)acetic acid are summarized below.
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Property Value Source(s)

Molecular Weight 230.06 g/mol [1112113114]

Molecular Formula CsHsBrNO2 [2][5]
2-amino-2-(4-

IUPAC Name ) ) [2]
bromophenyl)acetic acid
2-(4-Bromophenyl)glycine, H-

Synonyms ( phenyhaly [2][5]
DL-Phg(4-Br)-OH

Melting Point 273-274 °C [4]

Boiling Point 363.2 °C at 760 mmHg [4]

CAS Number (Racemic)

71079-03-3

[2131[4]

CAS Number ((R)-enantiomer)

1260220-71-0

[5](6]

CAS Number ((S)-enantiomer
HCI)

1391529-06-8

[7]

Canonical SMILES

C1=CC(=CC=C1C(C(=0)O)N)
Br

[2]

InChl Key

APLQICUORRMFHY-
UHFFFAOYSA-N

[1](2]

Synthesis and Chiral Resolution

The production of 2-amino-2-(4-bromophenyl)acetic acid in its racemic form is most

classically achieved via the Strecker synthesis. This reliable method constructs the a-amino

acid backbone from an aldehyde precursor.

Experimental Protocol: Strecker Synthesis

This protocol outlines the synthesis of racemic 2-amino-2-(4-bromophenyl)acetic acid.

Causality: The Strecker synthesis is a three-component reaction that efficiently forms an a-

amino nitrile, which is subsequently hydrolyzed to the desired a-amino acid. It is a foundational

method for creating non-proteinogenic amino acids.[1]
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Step-by-Step Methodology:

¢ Iminium lon Formation: Dissolve 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as
methanol. Add ammonium chloride (1.1 eq) followed by sodium cyanide (1.1 eq). The
aldehyde reacts with ammonia (formed in situ) to generate an intermediate imine.

« Nitrile Addition: The cyanide ion acts as a nucleophile, attacking the imine to form 2-amino-2-
(4-bromophenyl)acetonitrile. The reaction is typically stirred at room temperature for 12-24
hours.

o Hydrolysis: The resulting a-amino nitrile is isolated and then subjected to vigorous
hydrolysis. This is achieved by refluxing the nitrile in a strong acidic solution (e.g., 6M HCI) or
a basic solution (e.g., 2M NaOH) for several hours. This step converts the nitrile group (-CN)
into a carboxylic acid group (-COOH).

e |solation and Purification: After hydrolysis, the reaction mixture is cooled. The pH is carefully
adjusted to the isoelectric point of the amino acid (typically around pH 6) to induce
precipitation. The solid product is collected by filtration, washed with cold water and ethanol,
and dried under vacuum.

Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC). The final
product's identity and purity should be confirmed by *H NMR, 3C NMR, and Mass
Spectrometry.

Synthesis Workflow Diagram
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Caption: Workflow of the Strecker synthesis for 2-amino-2-(4-bromophenyl)acetic acid.

Importance of Chirality

The Strecker synthesis inherently produces a racemic mixture (an equal amount of (R) and (S)
enantiomers). For pharmaceutical applications, it is almost always necessary to use a single
enantiomer. This can be achieved through:

« Chiral Resolution: Separating the racemic mixture using a chiral resolving agent or chiral
chromatography.

o Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to selectively produce the
desired enantiomer from the start.
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The (R)- and (S)-enantiomers of this compound serve as invaluable precursors for the
stereoselective synthesis of complex drug molecules, where only one enantiomer fits the
biological target correctly.[1]

Key Applications in Drug Discovery and
Development

The utility of 2-amino-2-(4-bromophenyl)acetic acid extends across various stages of the
drug discovery pipeline.

Chiral Building Block for APIs

This compound is a quintessential chiral building block. Its rigid phenylglycine core is found in
the structure of numerous biologically active molecules. The defined stereochemistry at the a-
carbon is critical for specific interactions with enzyme active sites or cell surface receptors.[1]

Scaffold for Medicinal Chemistry

The true power of the 4-bromo substituent lies in its synthetic versatility, making it a
cornerstone for SAR studies.

Reactive Sites and Derivatization Pathways:

Potential Derivatives
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Caption: Key reactive sites and potential derivatization pathways.
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e N-Acylation: The amino group can be readily acylated with various acyl chlorides or
anhydrides to form amides. This is a common strategy for creating peptide bonds or for
protecting the amine during subsequent reaction steps.[1]

o Carboxylic Acid Reduction: The carboxyl group can be reduced to a primary alcohol using
strong reducing agents like lithium aluminum hydride (LiAlH4), yielding 2-amino-2-(4-
bromophenyl)ethanol, another useful synthetic intermediate.[1]

o Palladium Cross-Coupling: The C-Br bond is a prime site for forming new carbon-carbon or
carbon-heteroatom bonds. This allows medicinal chemists to append a wide array of
functional groups to the phenyl ring, systematically probing the chemical space around the
core scaffold to optimize for potency and selectivity.

Development of Novel Therapeutics

Derivatives of 2-amino-2-(4-bromophenyl)acetic acid have been explored for various
therapeutic applications. For instance, its scaffold has been incorporated into heterocyclic
systems, such as thiazoles, to investigate potential antimicrobial agents against pathogenic
bacteria and fungi.[1] The broader class of halogenated phenylglycines is recognized for its
potential in developing new therapeutic agents and other fine chemicals.[1]

Conclusion

2-amino-2-(4-bromophenyl)acetic acid is far more than a simple chemical reagent; it is a
strategic tool for molecular innovation. Its combination of a chiral amino acid core and a
synthetically versatile bromophenyl group provides an exceptional platform for the design and
synthesis of novel, high-value molecules. From fundamental SAR studies to the construction of
complex API precursors, a thorough understanding of its properties, synthesis, and reactivity is
essential for professionals in the chemical and pharmaceutical sciences. This guide provides
the foundational knowledge required to leverage the full potential of this powerful building
block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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